1,6-Naphthyridine-5-carboxylic acid
Overview
Description
1,6-Naphthyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Mechanism of Action
Target of Action
1,6-Naphthyridine-5-carboxylic acid has been identified as a novel scaffold for the inhibition of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to its active site. This binding inhibits the kinase’s activity, thereby preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival . The specific functionalization of the 1,6-naphthyridine core leads to this specific activity .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and migration. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to the inhibition of cancer cell proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival. This leads to a decrease in cancer cell proliferation, and potentially, tumor growth .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to DNA, affecting its replication and transcription processes .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At high doses, this compound can induce adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, altering cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cell, this compound can localize to different cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of this compound can influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can localize to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach includes the use of microwave-assisted synthesis and solvent-free reactions with potassium fluoride on basic alumina .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated naphthyridine derivatives.
Scientific Research Applications
1,6-Naphthyridine-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biology: It is used in the study of enzyme inhibition and molecular interactions.
Industry: The compound is utilized in the development of diagnostic tools and photophysical applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and reactivity.
1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
1,6-Naphthyridine-5-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a scaffold for the development of various pharmacologically active compounds sets it apart from other naphthyridine isomers .
Properties
IUPAC Name |
1,6-naphthyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZARNGHJBDZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502196 | |
Record name | 1,6-Naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-24-1 | |
Record name | 1,6-Naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-naphthyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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